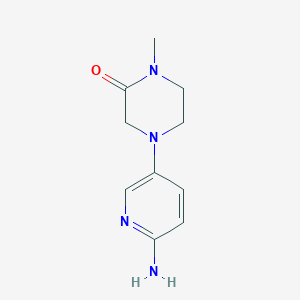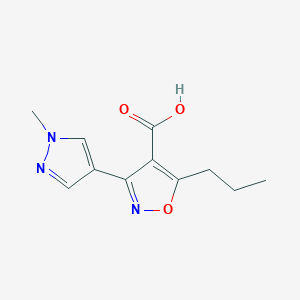
3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition of nitrile oxides with alkynes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
- 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-(1-methylpyrazol-4-yl)-5-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-3-4-8-9(11(15)16)10(13-17-8)7-5-12-14(2)6-7/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KNDKQXUSOARAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
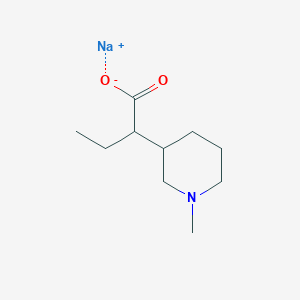
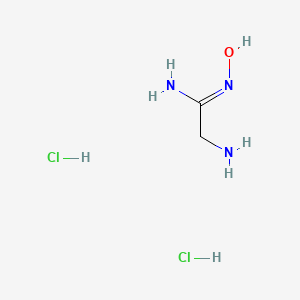
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)

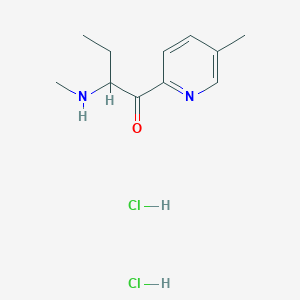
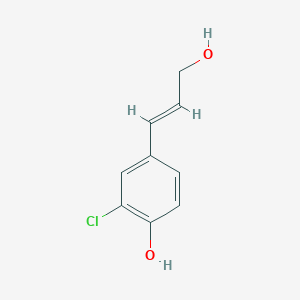

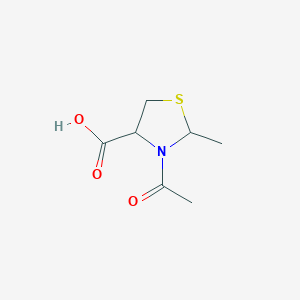

![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)

![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
